molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2

2-[(Propylamino)methyl]phenol

Cat. No.: B1282098
CAS No.: 84672-90-2
M. Wt: 165.23 g/mol
InChI Key: NUHMTAQXBQRVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Propylamino)methyl]phenol can be synthesized through a reaction between propylamine and salicylaldehyde. The reaction typically occurs in methanol at temperatures ranging from 0 to 20°C over a period of 3.5 hours. Sodium tetrahydroborate is then added to the reaction mixture to reduce the intermediate product, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of methanol as a solvent and sodium tetrahydroborate as a reducing agent are common practices in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of 2-[(Propylamino)methyl]phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of cell signaling pathways .

Biological Activity

2-[(Propylamino)methyl]phenol, with the molecular formula C10H15NO, is a phenolic compound that has garnered interest for its potential biological activities. This compound features a hydroxyl group (-OH) attached to an aromatic ring, making it a candidate for various applications in biology and medicine.

The synthesis of this compound typically involves the reaction of propylamine with salicylaldehyde in methanol, followed by reduction with sodium tetrahydroborate. This process can be conducted at temperatures ranging from 0 to 20°C over approximately 3.5 hours.

Chemical Reactions:

  • Oxidation: Can form quinones.
  • Reduction: Quinones can revert to phenols using reducing agents.
  • Substitution: The hydroxyl group allows for electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.

Antioxidant Activity

The phenolic structure of this compound contributes to its antioxidant properties . It can scavenge free radicals and chelate metal ions, which helps in mitigating oxidative stress within biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Potential Therapeutic Applications

The compound has been explored for its potential in developing new pharmaceuticals, particularly in targeting inflammatory pathways. It may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, suggesting its use in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PhenolHydroxyl group on an aromatic ringAntiseptic properties
2-AminomethylphenolAmino group instead of propylaminoLimited antimicrobial activity
4-PropylphenolPropyl group on the aromatic ringLess biological activity compared to this compound

The unique combination of the propylamino group and hydroxyl group in this compound enhances its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong potential as an antimicrobial agent.
  • Antioxidant Activity Assessment:
    • In vitro assays revealed that the compound exhibited a high capacity to scavenge free radicals, surpassing many common antioxidants such as ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative stress-related diseases.
  • Inflammation Modulation:
    • Research focused on the anti-inflammatory properties of this compound showed promising results in reducing COX-2 expression in cell cultures treated with pro-inflammatory cytokines. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Properties

IUPAC Name

2-(propylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHMTAQXBQRVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514571
Record name 2-[(Propylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84672-90-2
Record name 2-[(Propylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 2-hydroxybenzyl(propyl)carbamate (89 g, 0.34 mol) in MeOH (400 mL) was bubbled with HCl gas. After stirring for 5 h at room temperature, the reaction mixture was concentrated under reduced pressure to afford 61 g (90%) of 2-((propylamino)methyl)phenol as HCl salt.
Name
tert-butyl 2-hydroxybenzyl(propyl)carbamate
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Propylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Propylamino)methyl]phenol
Reactant of Route 3
Reactant of Route 3
2-[(Propylamino)methyl]phenol
Reactant of Route 4
Reactant of Route 4
2-[(Propylamino)methyl]phenol
Reactant of Route 5
Reactant of Route 5
2-[(Propylamino)methyl]phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(Propylamino)methyl]phenol
Customer
Q & A

Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?

A1: The provided abstract from Semantic Scholar [] lists this compound as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.